

# Head-to-Head Comparison: Adrixetinib TFA vs. Sitravatinib in Preclinical and Clinical Development

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                 |           |
|----------------------|-----------------|-----------|
| Compound Name:       | Adrixetinib TFA |           |
| Cat. No.:            | B12383634       | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two multi-targeted kinase inhibitors, Adrixetinib (Q702) and Sitravatinib. While direct head-to-head studies are not yet available, this document synthesizes published preclinical and clinical data to offer an objective evaluation of their respective pharmacological profiles, efficacy, and mechanisms of action.

#### **Overview and Mechanism of Action**

Adrixetinib (Q702) is a potent, orally bioavailable small molecule inhibitor that selectively targets the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases (RTKs) and Colony-Stimulating Factor 1 Receptor (CSF1R)[1][2]. By inhibiting these key regulators of the tumor microenvironment (TME), Adrixetinib aims to reverse immunosuppression, primarily by modulating the activity of tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs)[3][4]. This targeted approach is designed to enhance anti-tumor immunity and potentially synergize with immunotherapies[3][5].

Sitravatinib is also an orally available, multi-targeted tyrosine kinase inhibitor with a broader spectrum of activity. It potently inhibits TAM kinases, as well as split-family kinases including VEGFR and KIT, and other oncogenic drivers such as MET and RET[6][7][8][9]. Sitravatinib's mechanism of action involves the dual targeting of tumor cell proliferation and angiogenesis, alongside the modulation of the tumor immune microenvironment[6][10]. By reducing



immunosuppressive cells and potentially increasing the immunogenicity of tumors, Sitravatinib is also being investigated in combination with checkpoint inhibitors[8][11].

### **Target Kinase Inhibition Profile**

The following table summarizes the half-maximal inhibitory concentrations (IC50) of Adrixetinib and Sitravatinib against a panel of relevant kinases, providing a quantitative comparison of their potency and selectivity.



| Target Kinase | Adrixetinib (Q702) IC50<br>(nM)        | Sitravatinib IC50 (nM)                 |
|---------------|----------------------------------------|----------------------------------------|
| AxI           | Data not available in searched results | 1.5[6]                                 |
| Mer           | Data not available in searched results | 2[6]                                   |
| CSF1R         | Data not available in searched results | Data not available in searched results |
| VEGFR1        | Data not available in searched results | 6[6]                                   |
| VEGFR2        | Data not available in searched results | 5[6]                                   |
| VEGFR3        | Data not available in searched results | 2[6]                                   |
| KIT           | Data not available in searched results | 6[6]                                   |
| FLT3          | Data not available in searched results | 6[6]                                   |
| DDR1          | Data not available in searched results | 29[6]                                  |
| DDR2          | Data not available in searched results | 0.5[6]                                 |
| TRKA          | Data not available in searched results | 5[6]                                   |
| TRKB          | Data not available in searched results | 9[6]                                   |
| c-Met         | Data not available in searched results | Low nanomolar range (1-200 nM)[7]      |



| PDGFR            | Data not available in searched results | Low nanomolar range (1-200 nM)[7] |
|------------------|----------------------------------------|-----------------------------------|
| Ephrin Receptors | Data not available in searched results | Low nanomolar range (1-200 nM)[7] |

# Preclinical Efficacy In Vitro Cellular Activity

This table outlines the in vitro anti-proliferative effects of both inhibitors in various cancer cell lines.

| Cell Line | Cancer Type                                 | Adrixetinib (Q702)<br>IC50 (μΜ)        | Sitravatinib IC50<br>(µM)              |
|-----------|---------------------------------------------|----------------------------------------|----------------------------------------|
| ЕМТ6      | Mouse Triple-Negative<br>Breast Cancer      | 8.4[5]                                 | Data not available in searched results |
| KLN205    | Mouse Lung<br>Squamous Cell<br>Carcinoma    | Data not available in searched results | ~1[6]                                  |
| E0771     | Mouse Medullary<br>Breast<br>Adenocarcinoma | Data not available in searched results | ~1[6]                                  |
| CT1B-A5   | Mouse Tumor Cell<br>Line                    | Data not available in searched results | ~1[6]                                  |

#### In Vivo Tumor Models

The following table summarizes the in vivo anti-tumor activity of Adrixetinib and Sitravatinib in preclinical xenograft models.



| Tumor Model                         | Treatment                  | Dosing<br>Schedule               | Tumor Growth<br>Inhibition (%)                 | Reference |
|-------------------------------------|----------------------------|----------------------------------|------------------------------------------------|-----------|
| EMT6 Syngeneic<br>Mouse Model       | Adrixetinib (10<br>mg/kg)  | Oral, daily                      | 54.3                                           | [5]       |
| EMT6 Syngeneic<br>Mouse Model       | Adrixetinib (30<br>mg/kg)  | Oral, daily                      | 64.9                                           | [5]       |
| EMT6 Syngeneic<br>Mouse Model       | Adrixetinib (100<br>mg/kg) | Oral, daily                      | 84.6                                           | [5]       |
| CT1B-A5<br>Syngeneic<br>Mouse Model | Sitravatinib (20<br>mg/kg) | Oral, once per<br>day for 6 days | Significant tumor regression                   | [6]       |
| TKI-resistant<br>tumor models       | Sitravatinib               | Not specified                    | Enhanced<br>primary tumor<br>growth inhibition | [12][13]  |

#### **Pharmacokinetics**

A summary of key pharmacokinetic parameters for both compounds is presented below.

| Parameter        | Adrixetinib (Q702)                                           | Sitravatinib                                              |
|------------------|--------------------------------------------------------------|-----------------------------------------------------------|
| Administration   | Oral[1][3]                                                   | Oral[8][14]                                               |
| Half-life (t1/2) | Data not available in searched results                       | 42.1–51.5 h[15]                                           |
| Cmax             | Dose-dependent increase observed[16][17]                     | Data not available in searched results                    |
| AUC              | Dose-dependent increase observed[16][17]                     | Data not available in searched results                    |
| Clinical Dose    | 100 mg or 120 mg (in combination with pembrolizumab)[16][17] | 100 mg malate once daily (proposed therapeutic dose) [18] |



## **Signaling Pathway Diagrams**

The following diagrams illustrate the key signaling pathways targeted by Adrixetinib and Sitravatinib.



Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Facebook [cancer.gov]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. Adrixetinib Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 5. A Novel Selective Axl/Mer/CSF1R Kinase Inhibitor as a Cancer Immunotherapeutic Agent Targeting Both Immune and Tumor Cells in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Significant blockade of multiple receptor tyrosine kinases by MGCD516 (Sitravatinib), a novel small molecule inhibitor, shows potent anti-tumor activity in preclinical models of sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sitravatinib plus nivolumab in NSCLC | Cancer Biology [blogs.shu.edu]
- 9. selleckchem.com [selleckchem.com]
- 10. Mirati Therapeutics Presents Data From Ongoing Clinical Trials Of Sitravatinib In Combination With Nivolumab At The SITC 34th Annual Meeting [prnewswire.com]
- 11. targetedonc.com [targetedonc.com]
- 12. Enhanced efficacy of sitravatinib in metastatic models of antiangiogenic therapy resistance PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Targeting multiple receptor tyrosine kinases with sitravatinib: A Phase 1b study in advanced renal cell carcinoma and castrate-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. First-in-human phase 1/1b study to evaluate sitravatinib in patients with advanced solid tumors PMC [pmc.ncbi.nlm.nih.gov]
- 16. ascopubs.org [ascopubs.org]







- 17. researchgate.net [researchgate.net]
- 18. Concentration-QTc modeling of sitravatinib in patients with advanced solid malignancies PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Head-to-Head Comparison: Adrixetinib TFA vs. Sitravatinib in Preclinical and Clinical Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12383634#head-to-head-comparison-of-adrixetinib-tfa-and-sitravatinib]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com